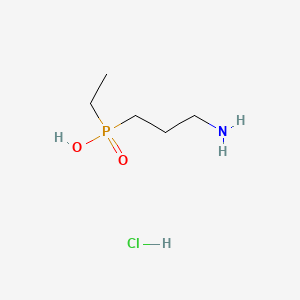![molecular formula C5H12ClNO B3015567 1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride CAS No. 2378496-93-4](/img/structure/B3015567.png)
1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride” is a chemical compound with the CAS Number: 2378496-93-4 . It has a molecular weight of 137.61 . The compound is stored at temperatures below -10 degrees Celsius and is shipped with an ice pack . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 1-((1R,2R)-2-aminocyclopropyl)ethan-1-ol hydrochloride . The InChI code for the compound is 1S/C5H11NO.ClH/c1-3(7)4-2-5(4)6;/h3-5,7H,2,6H2,1H3;1H/t3?,4-,5+;/m0./s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 137.61 . It is in the form of an oil and is stored at temperatures below -10 degrees Celsius .Scientific Research Applications
Chiral Intermediate Synthesis : A study by Guo et al. (2017) highlighted the use of a ketoreductase for transforming specific compounds into chiral alcohols, which can be used in the synthesis of other complex molecules. This demonstrates the relevance of chiral intermediates in pharmaceutical synthesis.
Rearrangement Studies : Research by Gani, Wallis, & Young (1983) investigated the stereochemical aspects of the rearrangement of 2-aminoethanol. Such studies are crucial for understanding reaction mechanisms and stereochemistry in related aminocyclopropyl compounds.
Enzymatic Processes and Catalysis : In Nieder, Yip, & Yang (1986), the focus was on enzymatic processes involving aminocyclopropane-1-carboxylic Acid, showcasing the importance of enzymes in the synthesis and transformation of related compounds.
X-ray Crystal Structure Analysis : Cetina et al. (2004) provided insights into the crystal structure of cyclopropane derivatives, which is important for understanding the physical and chemical properties of similar aminocyclopropyl compounds (Cetina et al., 2004).
Lipase Catalyzed Kinetic Resolution : A study by Jacobsen et al. (2013) demonstrated the use of lipases for kinetic resolution of cyclopropane derivatives, highlighting the role of enzymes in achieving enantiopure compounds.
Chemical Synthesis Techniques : Research by Terent’ev et al. (2004) showed methods for the synthesis of chlorinated ethanones, which can be related to the synthesis of complex aminocyclopropyl derivatives.
Safety and Hazards
properties
IUPAC Name |
1-[(1R,2R)-2-aminocyclopropyl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-3(7)4-2-5(4)6;/h3-5,7H,2,6H2,1H3;1H/t3?,4-,5+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZRNOYETAFKNP-GGTNOVMKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride | |
CAS RN |
2378496-93-4 |
Source


|
| Record name | rac-1-[(1R,2R)-2-aminocyclopropyl]ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3015490.png)
![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3015491.png)
![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B3015493.png)


![3,6-dichloro-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3015500.png)



![N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3015506.png)